molecular formula C16H15BrClNO3 B12172128 2-(4-bromophenoxy)-N-[2-(4-chlorophenoxy)ethyl]acetamide

2-(4-bromophenoxy)-N-[2-(4-chlorophenoxy)ethyl]acetamide

Cat. No.: B12172128
M. Wt: 384.6 g/mol
InChI Key: MDOFFJKKNDWSTL-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[2-(4-chlorophenoxy)ethyl]acetamide is an organic compound characterized by the presence of bromine and chlorine atoms attached to phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[2-(4-chlorophenoxy)ethyl]acetamide typically involves the reaction of 4-bromophenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 4-chlorophenol under similar conditions to yield the final product. The reaction conditions often include refluxing the mixture in an organic solvent like ethanol or methanol for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[2-(4-chlorophenoxy)ethyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The phenoxy groups can undergo oxidation to form quinones, while reduction can lead to the formation of phenols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone for halogen exchange.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products

    Substitution: Formation of iodophenoxy derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of phenols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-(4-bromophenoxy)-N-[2-(4-chlorophenoxy)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[2-(4-chlorophenoxy)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy groups may facilitate binding to these targets, while the bromine and chlorine atoms can influence the compound’s reactivity and stability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)tetrahydropyran
  • 4-(2-(4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Uniqueness

2-(4-bromophenoxy)-N-[2-(4-chlorophenoxy)ethyl]acetamide is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity, stability, and versatility in chemical reactions.

Properties

Molecular Formula

C16H15BrClNO3

Molecular Weight

384.6 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[2-(4-chlorophenoxy)ethyl]acetamide

InChI

InChI=1S/C16H15BrClNO3/c17-12-1-5-15(6-2-12)22-11-16(20)19-9-10-21-14-7-3-13(18)4-8-14/h1-8H,9-11H2,(H,19,20)

InChI Key

MDOFFJKKNDWSTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCNC(=O)COC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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